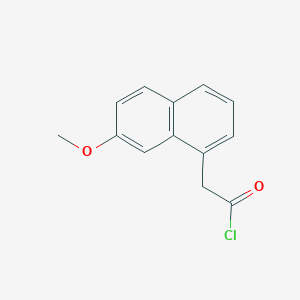

2-(7-Methoxynaphthalen-1-yl)acetyl chloride

Description

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is a specialized acyl chloride derivative featuring a methoxy-substituted naphthalene backbone. Acyl chlorides like this are typically reactive intermediates used in acetylation reactions, particularly in pharmaceutical synthesis. The methoxynaphthalene moiety may enhance lipophilicity and influence binding affinity in target molecules .

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxynaphthalen-1-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIAVNMNHHQBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CC(=O)Cl)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283006 | |

| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-23-3 | |

| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride typically involves the reaction of 7-methoxy-1-naphthylacetic acid with thionyl chloride. The reaction is carried out at ambient temperature in the presence of a solvent such as chloroform. The general reaction scheme is as follows :

7-Methoxy-1-naphthylacetic acid+Thionyl chloride→2-(7-Methoxynaphthalen-1-yl)acetyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxynaphthalen-1-yl)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 7-methoxy-1-naphthylacetic acid and hydrochloric acid.

Reduction: The compound can be reduced to 2-(7-methoxynaphthalen-1-yl)ethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

7-Methoxy-1-naphthylacetic acid: Formed by hydrolysis.

2-(7-Methoxynaphthalen-1-yl)ethanol: Formed by reduction.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride is in the development of pharmaceutical compounds. It serves as a precursor for several biologically active derivatives, notably Agomelatine, which is used as an antidepressant. Agomelatine is known for its ability to modulate melatonin receptors, making it effective for treating mood disorders and sleep disturbances.

Neurological Research

Research indicates that derivatives of this compound may have potential effects on neurological conditions. Studies have explored its interaction with neurotransmitter systems, particularly those related to melatonin signaling pathways, suggesting implications for circadian rhythm regulation and sleep-wake cycles.

Agomelatine Synthesis

Agomelatine's synthesis from this compound highlights its significance in pharmaceutical chemistry. The compound's structural modifications influence its pharmacological activity, particularly its affinity for melatonin receptors. Clinical trials have demonstrated the efficacy of Agomelatine in treating major depressive disorders, showcasing the importance of its precursor compound.

While specific biological activities of this compound are not extensively documented, derivatives synthesized from it have been investigated for their potential therapeutic effects. For instance, compounds derived from this chlorinated derivative have shown promise in modulating inflammatory responses and neurochemical pathways involved in mood regulation.

Comparison with Related Compounds

The following table outlines some notable compounds related to this compound:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| N-(2-(7-Methoxynaphthalen-1-yl)ethyl)acetamide | Amide | Active pharmaceutical ingredient (Agomelatine) |

| 7-Methoxy-N-acetylaniline | Aniline derivative | Used in dye manufacturing; different reactivity |

| N-acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide | Acetamide derivative | Related to Agomelatine; potential therapeutic uses |

This table illustrates the diversity of compounds that can be synthesized from this compound, emphasizing its role as a key intermediary in medicinal chemistry.

Industrial Applications

In industrial settings, this compound is utilized for high-yield synthesis processes. Automated reactors and continuous flow systems enhance efficiency and safety during production, making it a valuable compound in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride is primarily related to its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the 7-methoxy-1-naphthylacetyl moiety into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-(7-Methoxynaphthalen-1-yl)acetyl chloride:

*Note: The molecular weight for 7-Methoxy-1-benzofuran-2-carbonyl chloride was recalculated (C₁₀H₇ClO₃ = 12×10 + 1×7 + 35.45 + 16×3 ≈ 210.61), as the value in (169.20) appears inconsistent with the formula .

Reactivity and Stability

- This compound : The methoxynaphthalene group likely reduces electrophilicity compared to acetyl chloride due to resonance stabilization of the carbonyl group. This may slow hydrolysis but enhance selectivity in acetylation reactions .

- Acetyl chloride (C₂H₃ClO) : Highly reactive, moisture-sensitive, and prone to violent hydrolysis. Requires stringent storage conditions (anhydrous, inert atmosphere) .

- 7-Methoxy-1-benzofuran-2-carbonyl chloride : Intermediate reactivity; the benzofuran ring may confer stability in polar aprotic solvents, useful for stepwise synthesis .

Pharmacological Relevance

- Agomelatine : Derived from 2-(7-methoxynaphthalen-1-yl)ethylamine (precursor in ), its synthesis likely involves acetylation with an acyl chloride. Agomelatine’s dual mechanism (melatonin receptor activation and 5-HT2C antagonism) underscores the importance of the methoxynaphthalene motif in CNS drug design .

- Safety Profiles : Acyl chlorides like acetyl chloride require stringent safety protocols (e.g., corrosion-resistant equipment, ventilation) due to their corrosive and toxic nature . By contrast, the methoxynaphthalene derivatives are handled under controlled conditions in pharmaceutical labs, with hazards mitigated by their lower volatility .

Biological Activity

2-(7-Methoxynaphthalen-1-yl)acetyl chloride is an organic compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68 g/mol. It features a methoxy group at the 7-position of the naphthalene ring and an acetyl chloride functional group at the 1-position. While specific biological activities of this compound are not extensively documented, its derivatives have been explored for various pharmacological applications, particularly in relation to neurological and inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 7-methoxy-1-naphthylacetic acid with thionyl chloride, often conducted in solvents like chloroform at ambient temperatures. This compound serves as a precursor for several biologically active derivatives, including Agomelatine, which is a melatonin receptor agonist used in treating depression and sleep disorders.

The biological activity of compounds derived from this compound often involves modulation of neurotransmitter systems, particularly those related to melatonin signaling pathways. These interactions may influence pathways involved in oxidative stress response and circadian rhythm regulation .

Case Studies

Recent research highlights the significance of structural modifications on biological activity:

- Agomelatine : Clinical trials have demonstrated its efficacy in treating major depressive disorder by acting as a melatonin receptor agonist and serotonin receptor antagonist. This dual action underscores the importance of understanding how structural variations impact pharmacological effects.

- Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, such as P388 murine leukemia cells, showing promising results that warrant further investigation into their potential as anticancer agents .

Data Tables

The following table summarizes key findings related to the biological activities associated with derivatives of this compound:

Q & A

Q. What are the recommended safety protocols for handling 2-(7-Methoxynaphthalen-1-yl)acetyl chloride in laboratory settings?

- Methodological Answer : Handling acetyl chloride derivatives requires stringent safety measures. Key protocols include:

- Respiratory Protection : Use NIOSH/MSHA-certified respirators if ventilation is insufficient .

- Skin and Eye Protection : Wear chemically resistant gloves (e.g., butyl rubber, tested via EN374 standards) and safety goggles to prevent contact with corrosive materials .

- Fire Safety : Avoid open flames/sparks due to flammability (flash point: 4.4°C for acetyl chloride; similar risks apply). Use dry chemical extinguishers for fires .

- Spill Management : Collect leaks mechanically, prevent entry into waterways, and use inert absorbents .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

- Methodological Answer : A plausible route involves:

- Step 1 : Prepare the naphthalene backbone via alkoxylation of 7-methoxynaphthalen-1-ol using propargyl bromide/K₂CO₃ in DMF (adapting methods for naphthol derivatives) .

- Step 2 : Acetylate the intermediate with acetyl chloride under anhydrous conditions. Critical parameters:

- Temperature : Maintain 0–5°C to control exothermic reactions.

- Solvent : Use dry dichloromethane or THF to avoid hydrolysis.

- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy, acetyl, and naphthalene proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks (expected m/z ~246.07 for [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how can density functional theory (DFT) be applied?

- Methodological Answer :

- DFT Setup : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in dichloromethane.

- Validation : Compare computed IR spectra (C=O stretch ~1800 cm⁻¹) with experimental data to validate accuracy .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Pair NMR with X-ray crystallography (SHELX refinement) to resolve ambiguities in stereochemistry .

- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals.

- Dynamic NMR : Study temperature-dependent spectra to identify conformational exchange broadening .

Q. What are the mechanistic implications of the acetyl chloride moiety in nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer :

- Reactivity Profile : The electrophilic carbonyl carbon undergoes substitution with amines/alcohols. Monitor kinetics via in situ IR to track acyl intermediate formation.

- Catalysis : Lewis acids (e.g., AlCl₃) enhance reactivity by polarizing the C=O bond.

- Side Reactions : Competing hydrolysis can be minimized by maintaining anhydrous conditions and low temperatures (<10°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computed frequencies to align with experimental IR peaks.

- Anharmonic Corrections : Use vibrational perturbation theory (VPT2) for modes with large anharmonicity (e.g., O-H stretches in hydrolysis byproducts).

- Experimental Artifacts : Rule out moisture contamination (hydrolysis to carboxylic acid) via Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.